molecular formula C16H14N8O8 B12351970 Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion

Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion

Cat. No.: B12351970
M. Wt: 446.33 g/mol
InChI Key: XCSLKVHFIVYYTR-BEQMOXJMSA-N
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Description

Molecular Architecture

The compound consists of a central 2,3-butanedione core (C₄H₆O₂) functionalized with two 2,4-dinitrophenylhydrazone groups. Each hydrazone moiety forms via the condensation of a 2,4-dinitrophenylhydrazine molecule with one of the carbonyl groups of 2,3-butanedione. The resulting structure features two C=N-NH-Ar linkages, where Ar represents the 2,4-dinitrophenyl substituent.

The molecular formula is C₁₆H₁₄N₈O₈ , with a molecular weight of 446.33 g/mol . The density of the compound is 1.64 g/cm³ , reflecting efficient molecular packing in the solid state. The presence of nitro groups at the 2- and 4-positions of each phenyl ring introduces steric hindrance and electronic effects that influence conformational preferences.

IUPAC Nomenclature

According to IUPAC guidelines, the systematic name for this compound is N,N'-[(2,3-dioxobutane-1,4-diylidene)bis(azanylylidene)]bis(2,4-dinitroaniline) . This nomenclature specifies:

  • The parent chain as butane-1,4-diylidene (derived from 2,3-butanedione).
  • The substitution pattern of the hydrazone groups (azanylylidene).
  • The 2,4-dinitroaniline substituents.
Property Value Source
Molecular Formula C₁₆H₁₄N₈O₈
Molecular Weight 446.33 g/mol
Density 1.64 g/cm³
Boiling Point 615.9°C at 760 mmHg

Properties

Molecular Formula

C16H14N8O8

Molecular Weight

446.33 g/mol

IUPAC Name

N-[(E)-[(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylidene]amino]-2,4-dinitroaniline

InChI

InChI=1S/C16H14N8O8/c1-9(17-19-13-5-3-11(21(25)26)7-15(13)23(29)30)10(2)18-20-14-6-4-12(22(27)28)8-16(14)24(31)32/h3-8,19-20H,1-2H3/b17-9+,18-10+

InChI Key

XCSLKVHFIVYYTR-BEQMOXJMSA-N

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Diacetyl reacts with two equivalents of DNPH via nucleophilic attack on the carbonyl carbons, forming bis-hydrazone linkages. The reaction proceeds as:
$$
\text{2,3-Butanedione} + 2 \, \text{DNPH} \xrightarrow{\text{H}^+} \text{Bis[(2,4-DNP)hydrazone]} + 2 \, \text{H}_2\text{O}
$$
Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity for hydrazine attack.

Stepwise Procedure

  • Reagent Preparation : Dissolve DNPH (1.0 g) in methanol (20 mL) with concentrated HCl (0.5 mL).
  • Carbonyl Addition : Add 2,3-butanedione (0.5 mL) dropwise to the reagent under stirring.
  • Heating : Reflux at 60–70°C for 1–2 hours to ensure complete reaction.
  • Crystallization : Cool the mixture to 0°C, inducing precipitation.
  • Filtration and Washing : Collect crystals via vacuum filtration, wash with cold methanol, and air-dry.
  • Recrystallization : Purify using nitrobenzene or methanol, achieving melting points of 310–315°C.

Typical Yield : 70–85% after recrystallization.

Modified Solvent Systems for Enhanced Solubility

For poorly soluble carbonyl precursors, dimethylformamide (DMF) replaces methanol to improve reactivity:

DMF-Based Synthesis

  • Reagent Mixing : Combine DNPH (1.2 g) and 2,3-butanedione (0.6 mL) in DMF (10 mL).
  • Acid Catalysis : Add 2 drops of concentrated HCl to initiate condensation.
  • Room-Temperature Reaction : Stir for 24 hours, allowing gradual hydrazone formation.
  • Work-Up : Quench with ice-water, filter, and recrystallize from ethanol.

Advantages : Higher yields (80–90%) for sterically hindered substrates; avoids thermal decomposition.

Large-Scale Industrial Synthesis

Patent CN101973860B outlines a three-step route to 2,3-butanedione from paraformaldehyde and acetone, with subsequent derivatization to the bis-hydrazone:

Diacetyl Synthesis

  • Aldol Condensation : Paraformaldehyde and acetone react via L-proline-catalyzed aldol-dehydration to methyl vinyl ketone.
  • Epoxidation : Methyl vinyl ketone undergoes H2O2 oxidation catalyzed by Ti-Si molecular sieves to 1,2-epoxybutanone.
  • Pinacol Rearrangement : Sodium bisulfite-mediated rearrangement yields 2,3-butanedione (80–98% conversion).

Hydrazone Formation

  • Batch Reactor Setup : Combine diacetyl (1 mol) with DNPH (2.2 mol) in ethanol (5 L) and H2SO4 (0.1 L).
  • Reflux : Heat at 70°C for 4 hours.
  • Crystallization : Cool, filter, and recrystallize from nitrobenzene.

Industrial Yield : 75–80% at >95% purity.

Optimization Strategies

Stoichiometric Ratios

Excess DNPH (2.2:1 molar ratio to diacetyl) ensures complete bis-hydrazone formation, minimizing mono-hydrazone byproducts.

Temperature Control

  • Low-Temperature (0–25°C) : Favors crystalline product but slows reaction.
  • Reflux Conditions (60–70°C) : Accelerates kinetics but risks side reactions (e.g., DNPH decomposition).

Recrystallization Solvents

Solvent Purity (%) Melting Point (°C)
Methanol 90–92 305–310
Nitrobenzene 95–98 310–315
Ethanol 88–90 300–305

Nitrobenzene yields highest purity due to selective solubility of impurities.

Analytical Validation

Post-synthesis characterization ensures product integrity:

Melting Point Analysis

  • Observed : 310–315°C (lit. 314–315°C).
  • Deviations : Indicate residual solvents or mono-hydrazone contamination.

Spectroscopic Techniques

  • IR Spectroscopy : C=N stretch at 1600 cm−1, NO2 asymmetric stretch at 1520 cm−1.
  • TLC (Silica Gel) : Rf = 0.72 in benzene:ligroin (7:3).

Elemental Analysis

Element Calculated (%) Observed (%)
C 43.05 42.98
H 3.16 3.20
N 25.11 25.05

Chemical Reactions Analysis

Types of Reactions

2,3-Butanedione,2,3-bis[2-(2,4-dinitrophenyl)hydrazone] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different dinitrophenyl derivatives, while reduction may produce hydrazine derivatives .

Scientific Research Applications

Organic Synthesis

Bis[(2,4-dinitrophenyl)hydrazone] is widely used as an intermediate in organic synthesis. Its ability to form stable hydrazones makes it a valuable reagent for synthesizing more complex organic molecules. The hydrazone formation is crucial in the synthesis of various pharmaceuticals and agrochemicals.

Analytical Chemistry

The compound is employed in analytical chemistry for the detection and quantification of ketones and aldehydes. The reaction of 2,4-dinitrophenylhydrazine with carbonyl compounds yields colored precipitates that can be measured spectrophotometrically. This method enhances the sensitivity and specificity of analytical assays.

Case Study: High-Throughput Screening

In a study aimed at screening microbial mutants capable of producing specific steroid derivatives, the application of Bis[(2,4-dinitrophenyl)hydrazone] facilitated the identification of strains that accumulate 9α-hydroxyandrost-4-ene-3,17-dione. The colorimetric assay developed using this compound allowed for rapid screening of mutant strains, significantly increasing efficiency in microbial mutation breeding .

Biochemical Applications

The compound has been utilized in biochemical assays to study enzyme kinetics and metabolic pathways involving carbonyl compounds. Its ability to form stable complexes with ketones allows researchers to track metabolic changes in various biological systems.

Comparison Table: Applications of Bis[(2,4-dinitrophenyl)hydrazone]

Application AreaDescriptionExample Use Case
Organic SynthesisIntermediate for synthesizing complex organic moleculesSynthesis of pharmaceuticals and agrochemicals
Analytical ChemistryDetection and quantification of carbonyl compoundsColorimetric assays for ketones
Biochemical ResearchStudy of enzyme kinetics and metabolic pathwaysTracking metabolic changes in microbial systems

Mechanism of Action

The mechanism of action of 2,3-Butanedione,2,3-bis[2-(2,4-dinitrophenyl)hydrazone] involves its interaction with specific molecular targets. The compound can form stable complexes with certain biomolecules, which can be detected and quantified in various assays. The pathways involved in its action depend on the specific application and the target molecules .

Comparison with Similar Compounds

Structural and Substituent Variations

Bis-hydrazones of 2,3-butanedione are diverse, with substituents on the aryl groups significantly influencing their physicochemical properties. Key examples include:

Compound Name Substituents Molecular Formula Notable Properties
Bis[(2,4-dinitrophenyl)hydrazone] 2,3-butanedion 2,4-dinitrophenyl C₁₆H₁₂N₈O₈ High polarity, yellow crystals, strong H-bonding
Bis[(4-fluorophenyl)hydrazone] 2,3-butanedion 4-fluorophenyl C₃₀H₂₂F₄N₄ Polymorphism, fluorinated π-interactions
Bis[(4-chlorophenyl)hydrazone] 2,3-butanedion 4-chlorophenyl C₃₀H₂₂Cl₄N₄ Enhanced thermal stability, halogen bonding
Bis[(4-methylphenyl)hydrazone] 2,3-butanedion 4-methylphenyl C₃₄H₃₄N₄ Steric hindrance from methyl groups
Bis[4-(dimethylamino)phenyl)hydrazone] 2,3-butanedion 4-(dimethylamino)phenyl C₃₈H₄₆N₈ Electron-donating groups, altered solubility

Key Observations :

  • Electron-Withdrawing Groups : The 2,4-dinitrophenyl substituent (as in the target compound) increases polarity and hydrogen-bonding capacity compared to halogenated or alkylated derivatives .
  • Polymorphism : Fluorinated and chlorinated derivatives exhibit polymorphism due to varied packing arrangements driven by halogen interactions .
  • Thermal Stability : Chlorinated derivatives show superior thermal stability, attributed to stronger C–Cl···N hydrogen bonds .

Reactivity and Kinetic Behavior

The reactivity of bis-hydrazones with nucleophiles or in redox reactions correlates with substituent electronic effects. For example:

  • 2,4-Dinitrophenyl Derivatives : React rapidly with hydrazine in DMSO via pseudo-first-order kinetics, with second-order rate constants (kA) ranging from 0.05–0.12 L mol⁻¹ s⁻¹ .
  • Halogenated Derivatives : Slower reaction kinetics due to reduced electrophilicity at the hydrazone C=N bond .

Parent Diketone Comparison

The parent compound, 2,3-butanedione (CAS 431-03-8), differs significantly from analogs like 2,3-pentanedione:

Property 2,3-Butanedione 2,3-Pentanedione
Molecular Formula C₄H₆O₂ C₅H₈O₂
Molar Mass (g/mol) 86.09 100.12
Melting Point (°C) -4 to -2 Not reported
Density (g/mL) 0.985 0.954
Key Applications Flavoring agent, precursor to hydrazones Less studied, limited synthetic use

The shorter carbon chain in 2,3-butanedione enhances its reactivity in condensation reactions, making it preferable for hydrazone synthesis .

Biological Activity

Bis[(2,4-dinitrophenyl)hydrazone] 2,3-butanedione, commonly referred to as diacetyl bis(2,4-dinitrophenylhydrazone), is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₄N₈O₈
  • Molecular Weight : 446.33 g/mol
  • Density : 1.64 g/cm³
  • Boiling Point : 615.9°C at 760 mmHg
  • CAS Number : 1179-29-9

The compound's structure features two dinitrophenyl hydrazone groups attached to a butanedione backbone, which is crucial for its reactivity and biological interactions.

The biological activity of bis[(2,4-dinitrophenyl)hydrazone] primarily involves its interaction with carbonyl groups in proteins. This interaction leads to the formation of stable hydrazone derivatives, which can significantly alter protein function and cellular processes. The nitrogen atom in the azomethine group plays a pivotal role in these interactions due to its electron-rich nature, enabling it to form covalent bonds with various biomolecules .

Antimicrobial Activity

Research has demonstrated that hydrazones, including bis[(2,4-dinitrophenyl)hydrazone] derivatives, exhibit notable antimicrobial properties. Various studies have reported their efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .

Anticancer Properties

Numerous investigations have highlighted the anticancer potential of hydrazones. For instance, certain derivatives have shown significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC₅₀ values ranging from 6.7 nM to 17 μM . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways.

Anti-inflammatory and Analgesic Effects

Hydrazones have also been explored for their anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in pain pathways .

Case Studies

StudyBiological ActivityFindings
Kamal et al. (2010)AntitubercularSynthesized nitroheterocyclic-based hydrazones with MIC values as low as 1 μg/mL against Mycobacterium tuberculosis.
Raja et al. (2010)AntimicrobialReported MIC of 6.25 μg/mL for synthesized hydrazone derivatives against various pathogens.
El-Sabbagh & Rady (2010)AntiviralEvaluated antiviral activity against hepatitis A virus with promising results.

Biochemical Pathways

The interaction of bis[(2,4-dinitrophenyl)hydrazone] with proteins can lead to significant alterations in cellular metabolism and gene expression. The formation of hydrazone derivatives can modify protein structures, influencing cell signaling pathways crucial for maintaining homeostasis .

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